molecular formula C15H11BrN2O B3272543 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one CAS No. 568551-30-4

2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one

Cat. No. B3272543
CAS RN: 568551-30-4
M. Wt: 315.16 g/mol
InChI Key: YHPOVKCXHPJISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one, also known as BzBr, is a chemical compound that belongs to the class of benzodiazepines. It is a white crystalline powder that is commonly used in scientific research to investigate its mechanism of action and biochemical and physiological effects.

Mechanism of Action

2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one acts on the central nervous system by binding to the benzodiazepine site on the GABA-A receptor. This results in an increase in the affinity of the receptor for the neurotransmitter GABA, leading to an overall increase in inhibitory neurotransmission. This mechanism of action is similar to other benzodiazepines and is responsible for the anxiolytic and sedative effects of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one.
Biochemical and Physiological Effects:
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of the GABA-A receptor, leading to an overall decrease in neuronal excitability. This results in a reduction in anxiety, sedation, and muscle relaxation. 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one in lab experiments is its well-established mechanism of action. This makes it a useful tool for investigating the role of the GABA-A receptor in various physiological and pathological conditions. However, one of the limitations of using 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one is its potential for abuse and dependence, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one. One potential avenue is the investigation of its potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one and its effects on the GABA-A receptor. Finally, the development of new analogs of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one may lead to the discovery of compounds with improved therapeutic potential and reduced side effects.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia. Additionally, 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-11-7-5-10(6-8-11)14(19)9-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPOVKCXHPJISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228174
Record name 2-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one

CAS RN

568551-30-4
Record name 2-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568551-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.